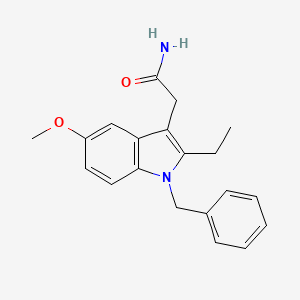
1-(piperidin-4-yl)-2,3-dihydro-1H-imidazol-2-one
Descripción general
Descripción
1-(piperidin-4-yl)-2,3-dihydro-1H-imidazol-2-one is a heterocyclic compound that has garnered significant interest in the fields of chemistry and pharmacology. This compound is characterized by its unique structure, which includes a piperidine ring fused to an imidazolone moiety.
Métodos De Preparación
The synthesis of 1-(piperidin-4-yl)-2,3-dihydro-1H-imidazol-2-one typically involves the reaction of piperidine derivatives with imidazole precursors. One common method includes the cyclization of N-(piperidin-4-yl)carbamoyl chloride with imidazole under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography .
Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
1-(piperidin-4-yl)-2,3-dihydro-1H-imidazol-2-one undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields imidazolone derivatives, while reduction produces reduced imidazolone compounds .
Aplicaciones Científicas De Investigación
1-(piperidin-4-yl)-2,3-dihydro-1H-imidazol-2-one has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-(piperidin-4-yl)-2,3-dihydro-1H-imidazol-2-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the NLRP3 inflammasome, a multiprotein complex involved in the inflammatory response . The compound binds to the NLRP3 protein, preventing its activation and subsequent release of pro-inflammatory cytokines such as interleukin-1β . This mechanism makes it a potential candidate for the treatment of inflammatory diseases .
Comparación Con Compuestos Similares
1-(piperidin-4-yl)-2,3-dihydro-1H-imidazol-2-one can be compared with other similar compounds, such as:
1-(1H-imidazol-1-carbonyl)piperidin-4-yl-1H-imidazo[4,5-b]pyridin-2-one: This compound shares a similar imidazolone structure but has additional functional groups that enhance its biological activity.
Brorphine (1-(1-(1-(4-bromophenyl)ethyl)piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one): A synthetic opioid with a similar core structure but different pharmacological properties.
Propiedades
Fórmula molecular |
C8H13N3O |
|---|---|
Peso molecular |
167.21 g/mol |
Nombre IUPAC |
3-piperidin-4-yl-1H-imidazol-2-one |
InChI |
InChI=1S/C8H13N3O/c12-8-10-5-6-11(8)7-1-3-9-4-2-7/h5-7,9H,1-4H2,(H,10,12) |
Clave InChI |
ZYKUMBAVXKKVKL-UHFFFAOYSA-N |
SMILES canónico |
C1CNCCC1N2C=CNC2=O |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Fluorothieno[2,3-c]pyridine](/img/structure/B8573227.png)




![(5-Dimethylamino-benzo[b]thiophen-2-yl)-methanol](/img/structure/B8573255.png)

![Prop-2-enyl 2-[1-(aminomethyl)cyclohexyl]acetate;hydrochloride](/img/structure/B8573282.png)





